Salmeterol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Salmeterol is a long-acting beta-2 adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease (COPD). It is used together with other medicines (e.g., inhaled corticosteroids) to control the symptoms of asthma and prevent bronchospasm in patients with asthma .

Synthesis Analysis

The synthesis of Salmeterol involves several steps. One process involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate. This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . Another process involves reacting 6-(4-phenylbutoxy)]hexyl]benzylamine with salicylaldehyde derivative followed by catalytic hydrogenation .

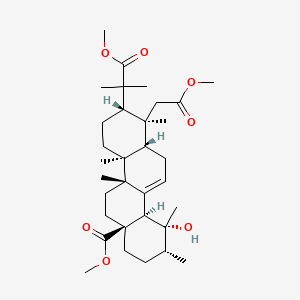

Molecular Structure Analysis

Salmeterol has a molecular formula of C25H37NO4. Its structure includes a β-aryl-β-aminoethanol moiety . The structure also contains 68 bonds in total, including 31 non-H bonds, 12 multiple bonds, 16 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .

Chemical Reactions Analysis

The reaction of β-halohydrin and amines is responsible for the formation of β-aryl-β-amino alcohol. The structure of β-halohydrin with the methyl salicylate moiety imposes the course of the reaction .

Physical And Chemical Properties Analysis

Salmeterol has a density of 1.1±0.1 g/cm3, a boiling point of 603.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 94.3±3.0 kJ/mol and a flash point of 318.5±31.5 °C .

Safety And Hazards

Direcciones Futuras

Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). It is not used to relieve an asthma attack that has already started. For relief of an asthma attack that has already started, another medicine should be used .

Relevant Papers

Several papers have been published on Salmeterol. One paper discusses the effect of long-term treatment with Salmeterol on asthma control . Another paper reports the preparation of structural isomers of Salmeterol and Albuterol . A third paper provides an evidence-based guideline on the primary care management of asthma .

Propiedades

Número CAS |

1204192-41-5 |

|---|---|

Nombre del producto |

Salmeterol-d4 |

Fórmula molecular |

C25H37NO4 |

Peso molecular |

419.598 |

Nombre IUPAC |

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |

Clave InChI |

GIIZNNXWQWCKIB-QEDNWVFSSA-N |

SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

Sinónimos |

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)

![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)